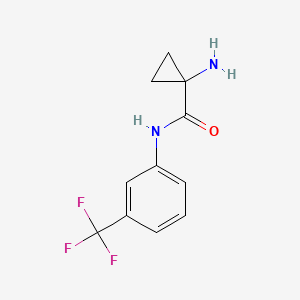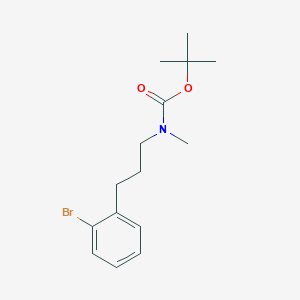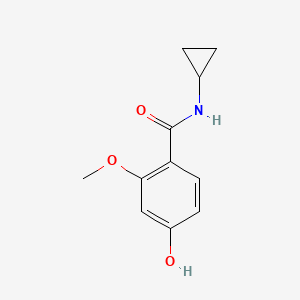
2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The boronic ester group can be introduced via a reaction between the benzofuran derivative and a boronic acid or boronic ester precursor.
- A common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods:
Industrial production of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Benzofuran Ring:
- The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
- For example, 5-fluoro-2-hydroxybenzaldehyde can be cyclized with an appropriate reagent to form 5-fluoro-1-benzofuran.
Análisis De Reacciones Químicas
Types of Reactions:
-
Suzuki-Miyaura Cross-Coupling:
- This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
-
Oxidation and Reduction:
- The benzofuran ring can undergo oxidation to form quinone derivatives.
- Reduction reactions can be used to modify the fluorine substituent or the benzofuran ring itself.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate, palladium chloride, or palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Quinone Derivatives: Formed through oxidation of the benzofuran ring.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Material Science: Employed in the synthesis of organic electronic materials and polymers.
Biology and Medicine:
Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds with biological activity.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: Involved in the synthesis of agrochemicals and pesticides.
Fine Chemicals: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or substituted alkene product, regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- 2-(5-Bromo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Chloro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Iodo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness:
- The presence of the fluorine atom in 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to its bromo, chloro, and iodo counterparts.
- The fluorine substituent can also influence the biological activity of compounds synthesized using this reagent, making it a valuable tool in drug discovery and development.
Propiedades
Fórmula molecular |
C14H16BFO3 |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-(5-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8H,1-4H3 |
Clave InChI |
RSCYQNCWRAXVRB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)


![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)









